molecular formula C23H29ClO5 B1665194 Ascofuranone CAS No. 38462-04-3

Ascofuranone

货号: B1665194
CAS 编号: 38462-04-3
分子量: 420.9 g/mol
InChI 键: VGYPZLGWVQQOST-JUERRSSISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Types of Reactions

Ascofuranone undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include epoxidation agents, prenyltransferases, and flavin-dependent halogenases . These reagents facilitate the formation of key intermediates and the final product.

Major Products Formed

The major products formed from the reactions involving this compound include its derivatives and intermediates, such as ilicicolinic acid B and ilicicolin A . These intermediates play a crucial role in the biosynthesis of this compound.

相似化合物的比较

Ascofuranone is unique in its ability to inhibit the Trypanosoma brucei alternative oxidase and its anti-tumor properties. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific biological activities and mechanisms of action.

属性

IUPAC Name

5-chloro-3-[(2E,6E)-7-[(2S)-5,5-dimethyl-4-oxooxolan-2-yl]-3-methylocta-2,6-dienyl]-2,4-dihydroxy-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClO5/c1-13(7-6-8-14(2)18-11-19(26)23(4,5)29-18)9-10-16-21(27)17(12-25)15(3)20(24)22(16)28/h8-9,12,18,27-28H,6-7,10-11H2,1-5H3/b13-9+,14-8+/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYPZLGWVQQOST-JUERRSSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC=C(C)C2CC(=O)C(O2)(C)C)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=C1Cl)O)C/C=C(\C)/CC/C=C(\C)/[C@@H]2CC(=O)C(O2)(C)C)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60903967
Record name Ascofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60903967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38462-04-3
Record name Ascofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38462-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ascofuranone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038462043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ascofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60903967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASCOFURANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I31EFB9515
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ascofuranone
Reactant of Route 2
Ascofuranone
Reactant of Route 3
Ascofuranone
Reactant of Route 4
Reactant of Route 4
Ascofuranone
Reactant of Route 5
Reactant of Route 5
Ascofuranone
Reactant of Route 6
Ascofuranone
Customer
Q & A

Q1: What is the primary target of ascofuranone in parasites?

A: this compound is a potent and specific inhibitor of trypanosome alternative oxidase (TAO) []. This enzyme is crucial for the respiration of bloodstream forms of trypanosomes, the parasites responsible for African trypanosomiasis [, ].

Q2: How does this compound interact with TAO?

A: this compound binds to a hydrophobic cavity in TAO, located near the enzyme's active site and the critical amino acid residue Tyr220 [, ]. This binding event disrupts the catalytic cycle of TAO, effectively inhibiting its activity.

Q3: Does this compound affect mammalian cells?

A: this compound exhibits selectivity for TAO and does not inhibit the mammalian respiratory chain []. This selectivity makes it a promising candidate for the development of anti-trypanosomal drugs with minimal side effects in humans.

Q4: Beyond its anti-parasitic activity, what other biological effects does this compound exhibit?

A: this compound demonstrates antitumor [, , , ], antimetastatic [], hypolipidemic [, , , , ], and anti-inflammatory [, , ] properties in various experimental models.

Q5: What are the molecular mechanisms underlying this compound's antitumor and antimetastatic effects?

A: this compound has been shown to activate phagocytes, leading to increased splenic cytotoxicity and phagocytic activity against tumor cells []. It also suppresses the expression of matrix metalloproteinase-9 (MMP-9) [], which plays a crucial role in tumor invasion and metastasis.

Q6: How does this compound exert its hypolipidemic effect?

A: this compound reduces serum lipid levels, including cholesterol and triglycerides [, , ]. This effect is attributed to its ability to suppress the incorporation of acetate into various lipid molecules in the liver [, ].

Q7: What is the mechanism behind this compound's anti-inflammatory action?

A: this compound inhibits the activation of the transcription factors NF-κB and AP-1 [, , ], key regulators of the inflammatory response. It achieves this by suppressing the phosphorylation of ERK, a protein kinase involved in the signaling pathway leading to NF-κB and AP-1 activation [, ].

Q8: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C23H29ClO5 and a molecular weight of 420.93 g/mol [, ].

Q9: What are the key structural features of this compound?

A: this compound features a 3-substituted-5-chloro-orcylaldehyde moiety connected to a unique sesquiterpenyl side chain containing a dimethyl-oxo-tetrahydrofuran structure [, ].

Q10: How do structural modifications affect the activity of this compound?

A: Studies on this compound derivatives revealed that the 1-formyl and 6-hydroxyl groups are crucial for its interaction with TAO []. Modifying these groups significantly impacts the inhibitory activity of the compound.

Q11: Have any potent this compound analogs been developed?

A: Yes, research has led to the synthesis of this compound analogs with enhanced potency against TAO. For instance, replacing the aldehyde group with a methyl ester led to a 10-fold increase in TAO inhibition [].

Q12: Can you provide an example of a highly potent this compound derivative and its activity?

A: A farnesyl derivative of this compound (compound 16e in []) displayed comparable TAO inhibitory potency to this compound itself, with an IC50 value of 3.1 nM.

Q13: What are the potential applications of this compound in medicine?

A: this compound is a promising candidate for the development of drugs against African trypanosomiasis [, , , ]. Its antitumor, antimetastatic, hypolipidemic, and anti-inflammatory activities also suggest potential applications in other therapeutic areas.

Q14: What are the challenges associated with developing this compound into a clinically useful drug?

A: One challenge is the complex synthesis of this compound [, ]. Research is ongoing to develop more efficient synthetic routes and to explore the potential of bioengineering approaches for its production.

Q15: Are there any ongoing clinical trials investigating this compound?

A15: While preclinical studies have shown promising results, currently, there are no published data on clinical trials involving this compound in humans.

Q16: What are the future directions for research on this compound?

A: Further investigations are needed to optimize the pharmacokinetic properties of this compound and its derivatives [] and to fully elucidate its mechanism of action in various disease models. Further exploration of its hypolipidemic and anti-inflammatory properties [, , , , , , ] may reveal novel therapeutic applications for this compound and its derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。